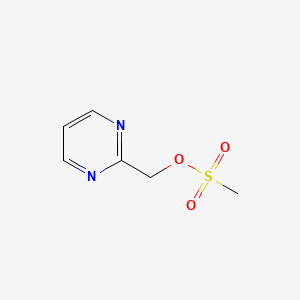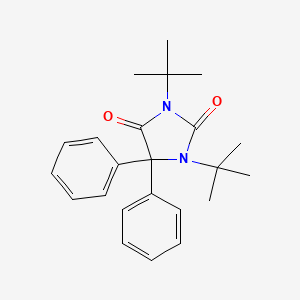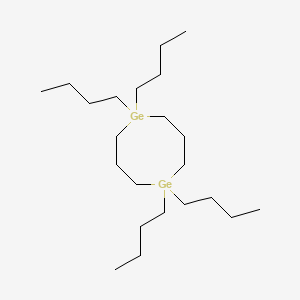
1,1,5,5-Tetrabutyl-1,5-digermocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5,5-Tetrabutyl-1,5-digermocane is a chemical compound with the molecular formula C22H48Ge2 It is a member of the digermocane family, characterized by the presence of germanium atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetrabutyl-1,5-digermocane typically involves the reaction of germanium tetrachloride with butyl lithium in the presence of a suitable solvent. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carefully monitored to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1,1,5,5-Tetrabutyl-1,5-digermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various germanium-containing compounds, such as germanium oxides, halides, and organogermanium compounds.
Scientific Research Applications
1,1,5,5-Tetrabutyl-1,5-digermocane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other germanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and electronic devices due to its unique properties.
Mechanism of Action
The mechanism of action of 1,1,5,5-Tetrabutyl-1,5-digermocane involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-digermocane
- 1,1,3,3-Tetraethyl-1,3-digermocane
- 1,1,5,5-Tetraphenyl-1,5-digermocane
Uniqueness
1,1,5,5-Tetrabutyl-1,5-digermocane is unique due to its specific substitution pattern and the presence of butyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Properties
CAS No. |
56437-93-5 |
|---|---|
Molecular Formula |
C22H48Ge2 |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
1,1,5,5-tetrabutyl-1,5-digermocane |
InChI |
InChI=1S/C22H48Ge2/c1-5-9-15-23(16-10-6-2)19-13-21-24(17-11-7-3,18-12-8-4)22-14-20-23/h5-22H2,1-4H3 |
InChI Key |
LYFIVMCYUKEOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge]1(CCC[Ge](CCC1)(CCCC)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



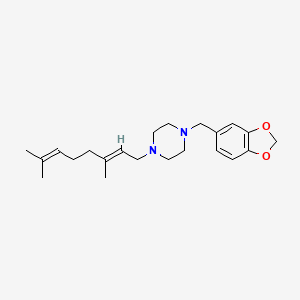
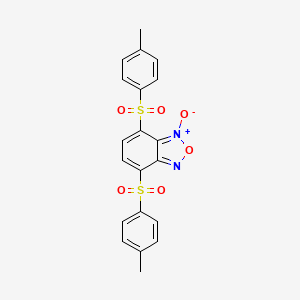
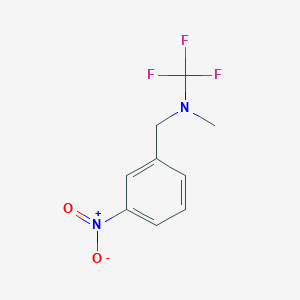
![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
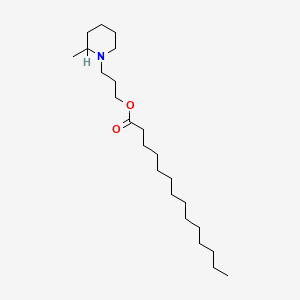
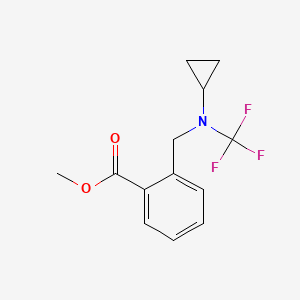
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)
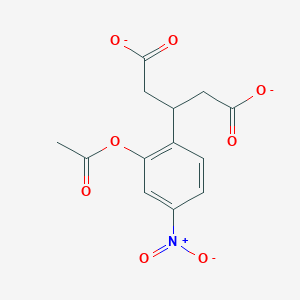

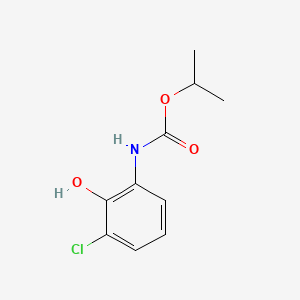
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
